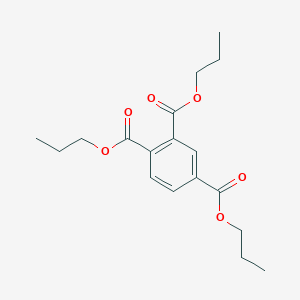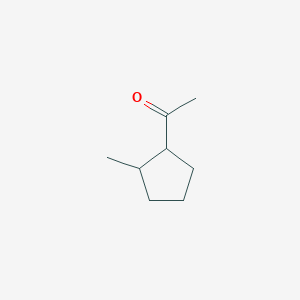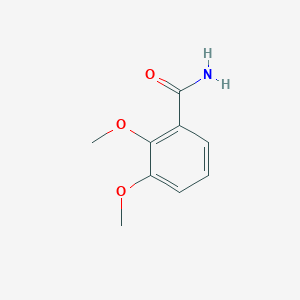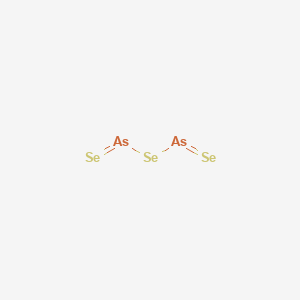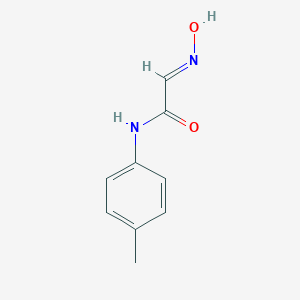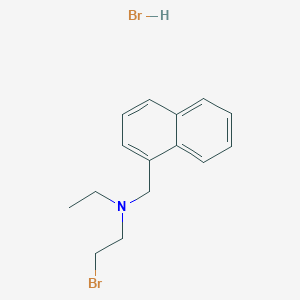![molecular formula C13H14O2 B073391 [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate CAS No. 1207-28-9](/img/structure/B73391.png)
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate, also known as TUTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TUTA is a member of the family of tricyclic sesquiterpenes and has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties.
作用机制
The mechanism of action of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate is not fully understood, but it is thought to involve the inhibition of several key signaling pathways involved in inflammation and oxidative stress. [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a central role in the regulation of inflammatory responses. [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate can inhibit the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6. [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In animal studies, [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been shown to reduce inflammation in models of arthritis and colitis, and to inhibit tumor growth in models of cancer.
实验室实验的优点和局限性
One advantage of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of a clear understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several potential future directions for research on [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate. One area of interest is the development of more efficient synthesis methods that can produce [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate in larger quantities and with higher purity. Another area of interest is the development of new formulations that can improve the solubility and bioavailability of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate. Finally, further research is needed to elucidate the mechanism of action of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate and to optimize its therapeutic potential for a range of inflammatory and oxidative stress-related diseases.
合成方法
The synthesis of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate involves several steps, including the isolation of the tricyclic sesquiterpene precursor, the functionalization of the C-11 position with an acetate group, and the resolution of the resulting racemic mixture to obtain the desired enantiomer. The synthesis of [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been achieved through both chemical and biological methods, with the latter being preferred due to its lower environmental impact.
科学研究应用
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been the subject of numerous scientific studies due to its potential therapeutic applications. In particular, [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has been studied for its anti-inflammatory properties, which have been shown to be effective in reducing the production of pro-inflammatory cytokines and chemokines. [(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate has also been shown to possess antioxidant properties, which may be useful in preventing oxidative damage to cells and tissues.
属性
CAS 编号 |
1207-28-9 |
|---|---|
产品名称 |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate |
InChI |
InChI=1S/C13H14O2/c1-8(14)15-13-11-6-7-12(13)10-5-3-2-4-9(10)11/h2-5,11-13H,6-7H2,1H3/t11-,12+,13? |
InChI 键 |
VNBPMOWULQJFFK-FUNVUKJBSA-N |
手性 SMILES |
CC(=O)OC1[C@H]2CC[C@@H]1C3=CC=CC=C23 |
SMILES |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
规范 SMILES |
CC(=O)OC1C2CCC1C3=CC=CC=C23 |
同义词 |
Acetic acid (9-anti)-1,2,3,4-tetrahydro-1β,4β-methanonaphthalen-9-yl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



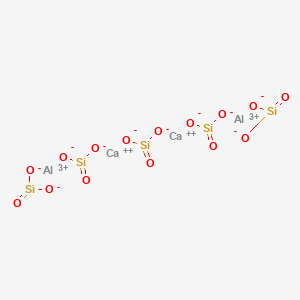
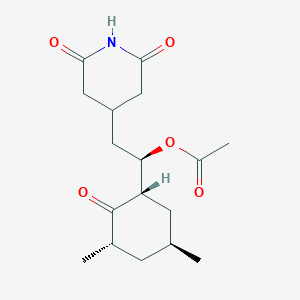
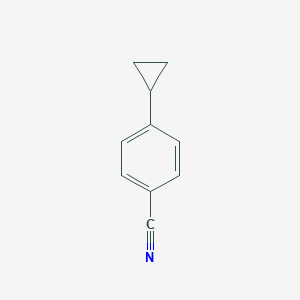


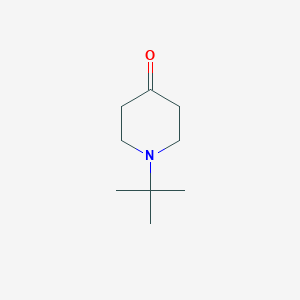
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)

